N-Fmoc-N-ethyl-L-alanine
Description
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Properties
IUPAC Name |
(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVAYWIQBITLAU-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595368 | |
| Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-09-9 | |
| Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies of N Fmoc N Ethyl L Alanine
Precursor Synthesis and N-Alkylation Strategies
The initial and most critical step is the formation of the N-ethyl-L-alanine precursor. This involves the selective alkylation of the nitrogen atom of L-alanine.
Several methods are available for the introduction of an ethyl group onto the primary amine of L-alanine. One common approach is reductive amination . This two-step method involves the condensation of L-alanine with an aldehyde, such as acetaldehyde (B116499), to form an intermediate imine (a Schiff base), which is then reduced to the secondary amine. monash.edu
Another prevalent technique is direct N-alkylation using an ethylating agent like ethyl iodide or ethyl bromide. To prevent over-alkylation and promote mono-ethylation, this reaction often requires the use of a protecting group on the nitrogen that can be selectively removed later. For instance, a nosyl (Ns) or tosyl (Ts) group can be used to protect the amino group of L-alanine. The resulting sulfonamide is then alkylated under basic conditions, followed by the removal of the sulfonamide protecting group. monash.edu A milder variation of this method utilizes molecular sieves to promote the N-alkylation reaction with an alkyl halide in a controlled manner. nih.govcnr.itresearchgate.net
A third strategy involves the formation of an oxazolidinone intermediate from an N-protected amino acid (such as Fmoc-L-alanine) and an aldehyde. monash.eduresearchgate.net The subsequent reductive ring-opening of this stable intermediate with a reducing agent like triethylsilane in the presence of trifluoroacetic acid (TFA) yields the desired N-alkylated Fmoc-amino acid. monash.eduresearchgate.net
| Method | Description | Key Reagents | Advantages |
| Reductive Amination | Condensation of L-alanine with acetaldehyde to form an imine, followed by reduction. | Acetaldehyde, Reducing Agent (e.g., NaBH₃CN) | Generally effective for mono-alkylation. |
| Direct Alkylation of Sulfonamides | Protection of L-alanine as a sulfonamide (e.g., Ns, Ts), followed by ethylation and deprotection. | Ethyl Iodide/Bromide, Base (e.g., K₂CO₃), Deprotection Reagents | Good control over alkylation. |
| Oxazolidinone Method | Formation of an oxazolidinone from an N-protected amino acid, followed by reductive cleavage. | Aldehyde, Triethylsilane, TFA | Applicable to a variety of aldehydes and can be used with Fmoc-protected precursors. monash.eduresearchgate.net |
| Molecular Sieve-Promoted Alkylation | N-alkylation using an alkyl halide in the presence of molecular sieves as a mild base. nih.govcnr.it | Ethyl Halide, 4 Å Molecular Sieves | Mild reaction conditions. nih.govcnr.it |
The synthesis of N-ethylated amino acids shares many principles with the more commonly documented N-methylation methods, though with notable differences. N-methylation is a frequent modification in peptide chemistry used to enhance metabolic stability and bioavailability. monash.eduacs.org
One of the most widely applied methods for N-methylation is the use of sodium hydride and methyl iodide. monash.educdnsciencepub.com This method is highly effective but can be too harsh for base-labile protecting groups like Fmoc. monash.edu In contrast, ethylation with ethyl iodide under similar conditions may proceed slower due to the increased steric bulk of the ethyl group compared to the methyl group, potentially requiring adjusted reaction times or temperatures.
The Fukuyama amine synthesis, another popular method for N-methylation, involves the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group. acs.org This three-step process—sulfonylation, methylation, and desulfonylation—is compatible with solid-phase synthesis and offers good yields. acs.org This protocol is directly adaptable for N-ethylation, with the primary difference being the substitution of the methylating agent (e.g., methyl iodide or dimethyl sulfate) with an ethylating agent.
N-Fmoc Protecting Group Introduction
Once N-ethyl-L-alanine is synthesized, the secondary amine must be protected with the Fmoc group to make it suitable for Fmoc-based solid-phase peptide synthesis (SPPS). numberanalytics.com This step can also be performed prior to N-ethylation, as seen in the oxazolidinone method.
The standard procedure for introducing the Fmoc group involves reacting the amino acid with an Fmoc-donating reagent in the presence of a base. numberanalytics.com The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). numberanalytics.comnih.gov
For the protection of N-ethyl-L-alanine, reaction conditions must be carefully optimized. Key parameters include:
Solvent: A mixed solvent system, such as dioxane/water or acetone/water, is often used to dissolve both the amino acid and the Fmoc reagent. chemicalbook.com
Base: A mild inorganic base like sodium bicarbonate or sodium carbonate is typically employed to neutralize the acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. chemicalbook.com
Temperature and Reaction Time: The reaction is usually conducted at room temperature over several hours. chemicalbook.com The progress is monitored by thin-layer chromatography (TLC) to ensure complete conversion. rsc.org
Due to the increased steric hindrance and potentially lower nucleophilicity of the secondary amine in N-ethyl-L-alanine compared to a primary amine, reaction times may need to be extended or a slight excess of the Fmoc reagent may be required to drive the reaction to completion. An alternative approach involves performing the reaction in an aqueous medium at a slightly elevated temperature (e.g., 60°C), which can expedite the process. rsc.org
| Reagent | Leaving Group | Advantages | Disadvantages |
| Fmoc-Cl | Chloride | Highly reactive, leading to faster reaction times. | Sensitive to moisture and heat; can promote side reactions like dipeptide formation. nih.govtotal-synthesis.com |
| Fmoc-OSu | N-Hydroxysuccinimide | More stable than Fmoc-Cl, easier to handle, and reduces the formation of certain byproducts. nih.govtotal-synthesis.com | Less reactive than Fmoc-Cl, may require longer reaction times. |
Several side reactions can occur during the introduction of the Fmoc group, leading to impurities that can be difficult to remove. nih.gov One common issue when using Fmoc-Cl is the formation of Fmoc-dipeptide impurities, where the activated Fmoc-amino acid reacts with another amino acid molecule. nih.gov The use of Fmoc-OSu generally mitigates this problem. total-synthesis.com Another potential side reaction is the Lossen-type rearrangement, which can lead to the formation of Fmoc-β-alanine derivatives, although this is more frequently observed with Fmoc-OSu. nih.gov
To prevent these side reactions, especially the formation of oligomers, a temporary silylation of the carboxylic acid group with a reagent like chlorotrimethylsilane (B32843) has been proposed. This protects the carboxyl group during the Fmoc protection step, preventing its unwanted activation. nih.gov Careful control of stoichiometry, temperature, and pH is crucial to minimize the formation of byproducts and ensure the synthesis of high-purity N-Fmoc-N-ethyl-L-alanine.
Solid-Phase Synthetic Approaches
While solution-phase synthesis is effective, solid-phase synthesis offers a more streamlined approach for preparing N-alkylated amino acids. nih.gov This methodology uses a resin as a temporary protecting group for the carboxylic acid, simplifying purification by allowing reagents and byproducts to be washed away after each step.
A common strategy employs a 2-chlorotrityl chloride (2-CTC) resin. nih.govresearchgate.net The synthesis proceeds through the following sequence:
Resin Loading: The initial Fmoc-L-alanine is attached to the 2-CTC resin.
Fmoc Deprotection: The Fmoc group is removed using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the primary amine. peptide.com
N-Alkylation: The resin-bound amino acid is then N-alkylated. For ethylation, a method such as the Biron-Kessler protocol can be adapted, which involves protecting the newly exposed amine with an o-NBS group, followed by methylation (or in this case, ethylation) and subsequent removal of the o-NBS group. nih.gov
Fmoc Re-protection: The now secondary amine (N-ethyl-L-alanine attached to the resin) is re-protected with an Fmoc group using Fmoc-OSu and a base like N,N-diisopropylethylamine (DIEA). nih.gov
Cleavage from Resin: The final this compound product is cleaved from the resin under very mild acidic conditions, for example, with a 1% solution of TFA in dichloromethane (B109758) (DCM). nih.gov This ensures that acid-labile side-chain protecting groups that might be present in more complex amino acids remain intact.
This solid-phase approach is efficient and amenable to the preparation of various N-alkylated Fmoc-amino acids, providing a valuable alternative to traditional solution-phase methods. nih.govresearchgate.net
Utilization of Resin-Based Methodologies
Solid-phase synthesis (SPS) offers a streamlined approach for preparing N-alkylated amino acids by anchoring the molecule to an insoluble polymer support. This technique simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. walshmedicalmedia.com
A common strategy involves the use of a 2-chlorotrityl chloride (2-CTC) resin. nih.govnih.gov The synthesis protocol typically begins with the attachment of Fmoc-L-alanine to the 2-CTC resin. The resin acts as a temporary protecting group for the carboxylic acid. walshmedicalmedia.com Following the immobilization, the N-terminal Fmoc group is removed using a base, commonly a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). wikipedia.orggenscript.com
The subsequent N-ethylation of the liberated secondary amine on the resin is a critical step. This is typically achieved by reacting the resin-bound alanine (B10760859) with an ethylating agent, such as ethyl iodide, in the presence of a suitable base. nih.gov After the N-alkylation is complete, the Fmoc group can be reintroduced to protect the newly formed N-ethylamino group if required for subsequent peptide synthesis steps. nih.gov Finally, the target compound, this compound, is cleaved from the resin under mild acidic conditions, which leave the Fmoc group intact. nih.gov
Temporary Carboxyl Protection Strategies in Solid-Phase N-Alkylation
In the solid-phase synthesis of N-alkylated amino acids, the resin itself serves as the primary protecting group for the C-terminal carboxyl group. walshmedicalmedia.com The 2-chlorotrityl chloride (2-CTC) resin is particularly advantageous for this purpose due to its acid lability. walshmedicalmedia.comnih.gov
The linkage between the carboxylic acid of the amino acid and the 2-CTC resin is an ester bond. This bond is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the conditions of N-alkylation, ensuring the carboxyl group remains protected throughout these synthetic transformations. walshmedicalmedia.compeptide.com The use of an acid-labile resin is crucial for an orthogonal protection strategy, where the N-terminal protecting group (Fmoc) and the C-terminal protection (resin linkage) can be removed under different conditions. peptide.com
Solution-Phase Synthetic Approaches
Solution-phase synthesis provides a classical alternative to resin-based methods and is highly adaptable for scaling up production. These approaches involve carrying out reactions in a homogeneous medium, which can offer better control over reaction parameters. nih.gov
One powerful solution-phase method for N-alkylation is the direct coupling of unprotected amino acids with alcohols, catalyzed by a homogeneous transition metal complex. nih.govresearchgate.net For the synthesis of N-ethyl-L-alanine, this would involve reacting L-alanine with ethanol (B145695) in the presence of a catalyst like a ruthenium complex. This method is highly atom-economical, producing water as the only byproduct. nih.gov After the N-ethylation is achieved, the resulting N-ethyl-L-alanine can be protected with an Fmoc group using standard procedures, such as reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), to yield the final product. chemicalbook.comthermofisher.com
Another established solution-phase route employs a temporary protecting group on the nitrogen, such as an o-nitrobenzenesulfonamide (o-NBS) group. monash.edu The N-protected amino acid ester is then alkylated. For instance, the o-NBS derivative of an alanine ester can be ethylated using an ethyl halide in the presence of a base, sometimes with a phase-transfer catalyst to improve reaction efficiency in a biphasic system. monash.edu Following ethylation, the o-NBS group is selectively removed, and the resulting N-ethyl-L-alanine ester can be saponified and then protected with the Fmoc group.
Homogeneous Reaction System Optimization
The efficiency of solution-phase N-alkylation is highly dependent on the optimization of the reaction system. In the direct N-alkylation of amino acids with alcohols using homogeneous catalysts, several factors are crucial for achieving high yields and selectivity. nih.govd-nb.info
Research into the ruthenium-catalyzed N-ethylation of amino acids with ethanol has shown that the choice of catalyst, solvent, and temperature significantly impacts the reaction outcome. nih.gov The Shvo catalyst, a well-defined ruthenium complex, has proven effective for this transformation without the need for an additional base, which is important for preserving the enantiomeric purity of the amino acid. nih.gov Optimization studies often involve screening various solvents and temperatures to find the ideal conditions. The addition of a co-catalyst, such as diphenyl phosphate, has been shown to improve both the conversion rate and the selectivity towards the desired mono-alkylated product by facilitating both the imine formation and reduction steps in the catalytic cycle. d-nb.info
Table 1: Optimization of Homogeneous Catalytic N-Ethylation of Phenylalanine Ester This table illustrates typical optimization parameters for a related N-alkylation reaction, which would be analogous for L-alanine.
| Entry | Catalyst (mol%) | Co-Catalyst | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | Cat 1 (0.5) | None | Toluene | 120 | 100 | 55 |
| 2 | Cat 1 (0.5) | None | Toluene | 120 | 69 | - |
| 3 | Cat 1 (0.5) | Diphenyl Phosphate (A1) | Toluene | 100 | 100 | >99 |
| 4 | Cat 1 (0.5) | p-Toluenesulfonic Acid (A2) | Toluene | 100 | - | Moderate |
| 5 | Cat 1 (0.5) | Benzoic Acid (A3) | Toluene | 100 | - | Moderate |
Data adapted from studies on N-alkylation of phenylalanine pentyl ester with 4-methylbenzyl alcohol. d-nb.info
Purification and Isolation Techniques in Synthesis
Following the chemical synthesis of this compound, either by solid-phase or solution-phase methods, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard isolation techniques include liquid-liquid extraction, followed by crystallization or chromatographic purification.
In solution-phase synthesis, a typical workup involves acidifying the reaction mixture to protonate the carboxylic acid, followed by extraction into an organic solvent like ethyl acetate. chemicalbook.comthermofisher.com The organic layers are then combined, washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the crude product. chemicalbook.com
Recrystallization Methodologies for N-Fmoc-Amino Acid Products
Recrystallization is a powerful and widely used technique for the purification of solid N-Fmoc-amino acid derivatives, often capable of yielding products with very high purity (>99%). google.comgoogle.com The choice of solvent system is critical for successful recrystallization. An ideal system is one in which the N-Fmoc-amino acid is soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for the formation of well-defined crystals upon cooling.
For N-Fmoc-amino acids, common recrystallization solvents include mixtures of an organic solvent and water, or a combination of two organic solvents with different polarities. thermofisher.comgoogle.comgoogle.com For instance, an ethanol/water system is frequently employed. google.comgoogle.com The crude N-Fmoc-amino acid is dissolved in the solvent mixture at an elevated temperature (e.g., 60-80 °C) to ensure complete dissolution. google.comgoogle.com The solution is then allowed to cool slowly to room temperature or lower, which induces crystallization. The purified crystals are collected by filtration, washed with a cold solvent mixture to remove any remaining impurities, and then dried. google.comgoogle.com Other reported solvent systems for the recrystallization of Fmoc-amino acids include ethyl acetate/hexane and ethyl acetate/petroleum ether. researchgate.netthermofisher.com
Table 2: Recrystallization Conditions for N-Fmoc-Amino Acids
| N-Fmoc-Amino Acid | Solvent System (v/v) | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Fmoc-L-Leucine | Ethanol/Water (2:3) | 93.9 | ≥99.73 |
| N-Fmoc-L-Isoleucine | Ethanol/Water (1:1) | 86.4 | ≥99.19 |
| N-Fmoc-L-Threonine | Ethanol/Water (3:2) | 90.3 | ≥99.67 |
| N-Fmoc-L-Methionine | Ethanol/Water (2:3) | 86.8 | ≥99.67 |
| Generic Fmoc-Amino Acid | Hexane/Ethyl Acetate | - | - |
Data adapted from patent literature describing general procedures for Fmoc-amino acid purification. thermofisher.comgoogle.comgoogle.com
Chromatographic Purification Strategies
Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, reagents, and by-products, ensuring high purity of the final product. Chromatographic techniques are central to achieving the required purity, especially for applications like peptide synthesis where stereochemical purity is paramount. ontosight.ai
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the purification and analysis of Fmoc-protected amino acids. ontosight.ai Given the chiral nature of this compound, enantioseparation is a key consideration. Chiral Stationary Phases (CSPs) are employed to resolve enantiomers. Studies on various Nα-Fmoc proteinogenic amino acids provide insight into effective purification strategies that are applicable to this compound.
Quinine-based zwitterionic (ZWIX) and weak anion-exchanger (QN-AX) type CSPs have proven effective for separating enantiomers of Nα-Fmoc protected amino acids. nih.govsemanticscholar.org The retention mechanism is based on anion exchange, as the basicity of the amino group is suppressed by the Fmoc protection. nih.govsemanticscholar.org
The composition of the mobile phase significantly influences separation efficiency:
Solvents: Mobile phases typically consist of a mixture of organic solvents such as methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN). nih.gov For instance, on a QN-AX phase, mobile phases of MeOH/MeCN have been used effectively. semanticscholar.org
Additives: The addition of acidic and basic modifiers is crucial for achieving good peak shape and resolution. A common combination is triethylamine (B128534) (TEA) as the base and formic acid (FA) as the acid. nih.gov The concentration of these additives modulates the ionic interactions between the analyte and the stationary phase, thereby affecting retention and selectivity. nih.gov
Research comparing these CSPs shows that the QN-AX phase is generally better suited for the retention and resolution of acidic analytes like Fmoc-amino acids. semanticscholar.org In all documented cases using these quinine-based CSPs, the D-enantiomer elutes before the L-enantiomer. nih.govsemanticscholar.org
The following table, based on data from studies on related Nα-Fmoc proteinogenic amino acids, illustrates typical chromatographic parameters that can be expected during HPLC purification on a quinine-based anion-exchanger CSP.
Incorporation into Peptide and Peptidomimetic Constructs
The primary application of N-Fmoc-N-ethyl-L-alanine lies in its role as a building block for creating modified peptides and peptidomimetics with tailored characteristics. Its unique structure, particularly the N-ethyl group, imparts specific conformational constraints and properties to the resulting molecule.
Building Block Utility in Peptide Assembly
The incorporation of this compound into a growing peptide chain is a critical step that leverages established peptide synthesis methodologies. Both solid-phase and solution-phase techniques can be employed, each with its own set of considerations.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. peptide.com The integration of this compound into SPPS protocols requires careful consideration of its chemical properties.
The coupling of N-alkylated amino acids, such as this compound, is known to be more challenging than that of their primary amine counterparts due to steric hindrance at the nitrogen atom. This steric bulk can significantly slow down the reaction kinetics and reduce coupling efficiency. While specific quantitative data for this compound is not extensively documented in publicly available literature, insights can be drawn from the behavior of similar N-methylated amino acids.
For these sterically hindered amino acids, standard coupling reagents may not be sufficient to achieve complete and efficient reaction. More potent activating reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are often employed to enhance the coupling rate and yield. bachem.com These reagents have demonstrated success in coupling N-methylated amino acids and are expected to be effective for this compound as well. bachem.com In some cases, double coupling, where the coupling step is repeated with fresh reagents, may be necessary to drive the reaction to completion. acs.org
| Parameter | General Observation for N-Alkylated Amino Acids | Implication for this compound |
| Coupling Efficiency | Generally lower than non-alkylated amino acids due to steric hindrance. | May require optimized conditions, such as stronger coupling reagents or longer reaction times, to achieve high yields. |
| Reaction Kinetics | Slower reaction rates compared to standard Fmoc-amino acids. | Extended coupling times may be necessary to ensure complete incorporation into the peptide chain. |
| Coupling Reagents | Often require more potent reagents like HATU, HBTU, or COMU. | Standard carbodiimide-based coupling may be less effective; phosphonium- or uronium-based reagents are preferred. |
Automated peptide synthesizers are widely used for SPPS, offering high throughput and reproducibility. researchgate.net The Fmoc/tBu strategy is the most common chemical approach used in these instruments. beilstein-journals.org this compound is compatible with the general workflow of automated synthesizers. chemimpex.com However, the challenges associated with its coupling efficiency and kinetics must be addressed in the synthesis protocol.
Modern automated synthesizers allow for flexible programming of coupling times and reagent delivery. To effectively incorporate this compound, the synthesis method would need to be modified to include:
Extended Coupling Times: To compensate for the slower reaction kinetics.
Use of Potent Coupling Reagents: Ensuring the instrument is equipped to handle and deliver reagents like HATU or COMU.
Double Coupling Cycles: Programming the synthesizer to perform a second coupling step for this specific amino acid.
The compatibility of this compound with automated synthesizers makes it a viable building block for the routine production of modified peptides for research and development. chemimpex.com
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide fragments. rsc.orgnii.ac.jp In solution-phase synthesis, this compound can be coupled using similar activating reagents as in SPPS. The purification of intermediates after each coupling step is a key feature of this method. The N-ethyl group can influence the solubility of the peptide fragments, which needs to be considered when choosing appropriate solvent systems for reaction and purification.
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve properties such as stability, bioavailability, and bioactivity. researchgate.net The incorporation of N-alkylated amino acids is a common strategy in the design of peptidomimetics. researchgate.net
The introduction of an N-ethyl group on the alanine (B10760859) residue can have several profound effects on the resulting peptide's structure and, consequently, its biological activity.
Conformational Rigidity: The N-ethyl group restricts the rotation around the N-Cα bond, leading to a more conformationally constrained peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity to a biological target.
Proteolytic Stability: Natural peptides are often susceptible to degradation by proteases. The presence of the N-ethyl group can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its half-life in a biological system.
Membrane Permeability: The increased lipophilicity due to the ethyl group can potentially enhance the ability of the peptide to cross cell membranes, which is often a limitation for peptide-based therapeutics.
By strategically placing this compound within a peptide sequence, researchers can fine-tune the structural and functional properties of the molecule to achieve desired therapeutic effects. chemimpex.com
Integration into Cyclic Peptide Scaffolds
The incorporation of N-alkylated amino acids, such as N-ethyl-L-alanine, is a widely used strategy in the design of cyclic peptides. N-alkylation imposes significant conformational constraints on the peptide backbone, which can pre-organize the molecule into a bioactive conformation and enhance binding affinity to its target. nih.govacs.org This steric hindrance limits the available rotational freedom around the N-Cα bond, effectively guiding the cyclization process and often favoring specific macrocyclic structures.
In the synthesis of cyclic peptides containing N-methylated or N-ethylated residues, specialized coupling conditions are often required to overcome the steric bulk of the secondary amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like 2,4,6-collidine are frequently employed to facilitate efficient on-resin macrolactamization. rsc.org The choice of protecting groups for other functional side chains is also critical to ensure they remain intact during the cyclization step and subsequent manipulations. sigmaaldrich.com For instance, the use of a 2-phenylisopropyl (2-PhiPr) ester for an aspartic acid side chain can offer significant protection against aspartimide formation, a common side reaction during the synthesis of cyclic peptides. sigmaaldrich.com The successful integration of this compound into cyclic scaffolds has been instrumental in creating libraries of conformationally defined peptides for drug discovery. peptide.com
| Cyclization Challenge | Synthetic Strategy/Solution | Key Reagents | Reference |
|---|---|---|---|
| Steric Hindrance from N-alkylation | Use of potent coupling reagents | HATU, HBTU, PyBOP | rsc.orgmdpi.com |
| Aspartimide Formation | Employ specialized side-chain protecting groups | Fmoc-Asp(O-2-PhiPr)-OH | sigmaaldrich.com |
| N,O-Acyl Migration | Careful selection and timing of Fmoc deprotection | Short treatment with 20% piperidine (B6355638) or DBU/piperidine mixture | rsc.org |
| Low Cyclization Yield | Pre-organization of linear precursor with N-alkylated residues | This compound | nih.govacs.org |
Development of Modified Peptide Libraries
This compound is an invaluable building block for the construction of modified peptide libraries. These libraries, which may contain thousands to millions of unique peptide sequences, are a cornerstone of high-throughput screening efforts to identify new therapeutic leads. The inclusion of N-alkylated residues introduces structural diversity and "drug-like" properties that are often absent in libraries composed solely of natural amino acids. nih.gov These properties include enhanced resistance to enzymatic degradation and improved cell permeability, which are critical for bioavailability. researchgate.netmdpi.com
The synthesis of such libraries is typically performed using the split-and-mix method on a solid support. nih.gov This technique allows for the creation of one-bead-one-compound (OBOC) libraries, where each bead of the synthesis resin carries a unique peptide sequence. The systematic incorporation of this compound at defined positions within the library sequences allows for a focused exploration of the structure-activity relationship (SAR) related to N-alkylation. nih.gov
Screening for Functional Properties
Once a modified peptide library has been synthesized, it must be screened to identify individual compounds with the desired biological activity. A variety of screening methods are employed, tailored to the specific function being sought.
For libraries where the peptides remain attached to the synthesis bead (OBOC libraries), screening is often performed by incubating the entire library with a fluorescently labeled target protein or receptor. Beads that exhibit high fluorescence are then physically isolated for sequence identification. nih.gov Another approach involves functional assays, such as the melanophore-based bioassay used to screen for G-protein coupled receptor (GPCR) agonists, where a biological response (pigment dispersion) indicates an active compound. pnas.org
For libraries where the peptides are cleaved from the resin, screening can be conducted in solution. Affinity selection-mass spectrometry, for example, involves incubating the library with an immobilized target, washing away non-binders, and then identifying the bound peptides by mass spectrometry. chemrxiv.org These screening efforts have successfully identified potent peptide inhibitors and ligands from libraries containing non-natural amino acids, including N-alkylated variants. acs.org
| Screening Method | Principle | Library Format | Typical Application | Reference |
|---|---|---|---|---|
| On-Bead Binding Assay | Incubation of OBOC library with a fluorescently labeled target. | One-Bead-One-Compound (OBOC) | Identifying ligands for proteins/receptors. | nih.govnih.gov |
| Functional Cell-Based Assay | Measuring a biological response (e.g., color change, signaling) in cells exposed to library beads. | OBOC / Spatially Arrayed | Discovering receptor agonists or antagonists. | pnas.org |
| Affinity Selection-Mass Spectrometry | Capturing binding peptides on an immobilized target, followed by elution and MS identification. | Cleaved / Soluble | High-throughput affinity screening. | chemrxiv.org |
| Enzymatic Inhibition Assay | Measuring the inhibition of enzyme activity by library members in solution. | Cleaved / Soluble | Discovering enzyme inhibitors. | acs.org |
Orthogonal Protection Strategies in Library Synthesis
The synthesis of complex peptide libraries, especially those containing modified residues or branching structures, relies heavily on the concept of orthogonal protecting groups. iris-biotech.depeptide.com Orthogonality refers to the use of multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical reaction without affecting the others. iris-biotech.de
In the context of a library incorporating this compound, the primary α-amino protection is the base-labile Fmoc group, which is typically removed with piperidine. nih.gov The side chains of other amino acids in the sequence are protected with acid-labile groups, such as the tert-butyl (tBu) group, which is removed during the final cleavage from the resin with trifluoroacetic acid (TFA). iris-biotech.de This Fmoc/tBu strategy is the most common orthogonal pair in modern SPPS.
For more complex libraries, such as those with side-chain modifications or branches, additional orthogonal protecting groups are required. For instance, an amino group on a lysine (B10760008) side chain could be protected with the hydrazine-labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This allows for the selective deprotection of the lysine side chain on the solid support to attach another molecule or create a cyclic structure, while the Fmoc and tBu groups remain intact. sigmaaldrich.com The use of such strategies is essential for creating the diverse and complex molecular architectures needed for modern drug discovery. sigmaaldrich.com
| Protecting Group | Protected Functionality | Stability | Cleavage Reagent | Orthogonal To | Reference |
|---|---|---|---|---|---|
| Fmoc | α-Amino | Acid, Hydrogenolysis | 20% Piperidine in DMF | Boc, tBu, Trt, Alloc, ivDde | iris-biotech.denih.gov |
| Boc | α-Amino or Side-Chain Amino | Base, Hydrogenolysis | Trifluoroacetic Acid (TFA) | Fmoc, Alloc | organic-chemistry.orgmasterorganicchemistry.com |
| tBu (tert-butyl) | Side-Chain Carboxyl/Hydroxyl | Base, Hydrogenolysis | TFA | Fmoc, Alloc, ivDde | iris-biotech.de |
| ivDde | Side-Chain Amino | Acid, Base (Piperidine) | 2% Hydrazine in DMF | Fmoc, tBu, Boc, Alloc | sigmaaldrich.com |
| Alloc | Side-Chain Amino/Carboxyl/Hydroxyl | Acid, Base | Pd(PPh₃)₄ / PhSiH₃ | Fmoc, tBu, Boc, ivDde | rsc.org |
Protecting Group Chemistry and Orthogonality in Peptide Synthesis
Nα-Fmoc Deprotection Mechanisms and Conditions
The removal of the Nα-Fmoc group is a critical step that is repeated throughout the synthesis of a peptide. This process is typically achieved through a base-mediated elimination reaction.
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, commonly a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF) thermofisher.com. The reaction is generally rapid for standard Fmoc-amino acids, often completing within minutes.
Table 1: Representative Fmoc Deprotection Conditions and Times
| Deprotection Reagent | Concentration | Solvent | Typical Time for Complete Deprotection |
|---|---|---|---|
| Piperidine | 20% (v/v) | DMF | 2 x 10 minutes |
| Piperazine/DBU | 5% / 2% (v/v) | NMP | 2 x 7 minutes |
Note: This table represents typical conditions. Actual times may vary based on the specific peptide sequence and synthesis conditions.
The base-mediated cleavage of the Fmoc group liberates dibenzofulvene (DBF), a reactive electrophile. If not effectively trapped, DBF can undergo a Michael addition with the newly liberated N-terminal amine of the peptide chain, leading to the formation of a stable and undesirable adduct. This side reaction effectively caps (B75204) the peptide chain, preventing further elongation.
To prevent this, the base used for deprotection, typically a secondary amine like piperidine, also acts as a scavenger for the liberated DBF thermofisher.com. The secondary amine readily reacts with DBF to form a stable adduct that is washed away during the synthesis cycle. The efficiency of this scavenging is crucial for maintaining a high yield of the desired peptide.
The presence of an N-ethyl group on the terminal amino acid is not expected to significantly alter the mechanism of DBF formation or its subsequent scavenging by piperidine. The primary concern remains the efficient removal of the DBF-piperidine adduct from the solid support to prevent any potential interference with the subsequent coupling step.
Orthogonal Protecting Group Regimes
The concept of orthogonality is central to multi-step chemical syntheses, allowing for the selective removal of one type of protecting group in the presence of others. In peptide synthesis, the Fmoc/tBu strategy is a prime example of an orthogonal system biosynth.com.
The primary distinction between Fmoc and tert-butyloxycarbonyl (Boc) chemistry lies in the conditions required for their removal. The Fmoc group is base-labile, while the Boc group is acid-labile. This fundamental difference allows for their use in orthogonal protection schemes biosynth.com.
In a typical Fmoc-based synthesis, the Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups, often tert-butyl (tBu) derivatives, remain intact. These tBu-based side-chain protecting groups are only removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA) thermofisher.com.
In contrast, Boc chemistry employs an acid-labile Boc group for Nα-protection, which is removed with a moderate acid (e.g., TFA). The side-chain protecting groups in Boc chemistry are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal.
Table 2: Comparison of Fmoc and Boc Protecting Group Strategies
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | Tert-butyloxycarbonyl (Boc) |
| Cleavage Condition | Base (e.g., Piperidine) | Acid (e.g., Trifluoroacetic acid) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
The mild, basic conditions used for Fmoc deprotection ensure its compatibility with a wide array of acid-labile side-chain protecting groups. This orthogonality is a major advantage of the Fmoc strategy, allowing for the synthesis of complex peptides with diverse functionalities thermofisher.com.
For N-Fmoc-N-ethyl-L-alanine, the alanine (B10760859) side chain is a simple methyl group and does not require protection. However, when incorporated into a peptide sequence, the Fmoc group on the N-ethylated alanine must be selectively removed without affecting the protecting groups on the side chains of other amino acids in the sequence. Common side-chain protecting groups compatible with Fmoc chemistry include:
For Lysine (B10760008): Boc, Trityl (Trt)
For Aspartic Acid and Glutamic Acid: tert-Butyl (tBu) ester
For Serine, Threonine, and Tyrosine: tert-Butyl (tBu) ether
For Cysteine: Trityl (Trt), Acetamidomethyl (Acm)
For Arginine: Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
For Histidine: Trityl (Trt)
The N-ethyl group on the alanine residue does not interfere with the stability of these common acid-labile side-chain protecting groups, thus preserving the orthogonal nature of the Fmoc/tBu strategy.
Specific Side-Chain Protection Challenges and Solutions
While the alanine side chain itself is non-reactive, the presence of the N-ethyl group on the backbone of the amino acid introduces a significant challenge in peptide synthesis: steric hindrance. This steric bulk can impede the efficiency of the subsequent coupling reaction, where the next Fmoc-protected amino acid is added to the growing peptide chain.
The secondary amine formed after the deprotection of this compound is less nucleophilic and more sterically hindered than a primary amine. This can lead to slower coupling kinetics and incomplete reactions, resulting in deletion sequences (peptides missing one or more amino acids).
To overcome this challenge, several strategies can be employed:
Use of More Potent Coupling Reagents: Standard coupling reagents may not be sufficient to drive the reaction to completion. More potent activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are often required to achieve high coupling yields with N-alkylated amino acids.
Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice (double coupling) can help to ensure complete acylation of the sterically hindered secondary amine.
Microwave-Assisted Peptide Synthesis: The use of microwave energy can significantly accelerate the coupling reaction, often leading to higher yields and purities, especially for sterically hindered couplings.
While these solutions address the challenge of coupling to an N-ethylated amino acid, they can also introduce other potential side reactions, such as racemization of the activated amino acid. Therefore, careful optimization of the coupling conditions is essential when working with N-alkylated residues like this compound.
Arginine and Histidine Side-Chain Management
The incorporation of arginine (Arg) and histidine (His) residues into a peptide sequence requires robust side-chain protection to prevent undesirable reactions, a consideration that becomes even more critical when coupling sterically hindered or challenging residues like this compound. The slower coupling kinetics associated with N-alkylated amino acids can prolong reaction times, increasing the risk of side reactions for sensitive residues if not adequately protected. acs.org
Arginine: The guanidinium (B1211019) group of arginine is highly basic and requires protection to avoid protonation issues and side reactions. In the context of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), several protecting groups are standard. The most common is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which offers good stability and is readily cleaved by trifluoroacetic acid (TFA). advancedchemtech.comnih.gov Other options include the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups, though they require stronger acid conditions for complete removal compared to Pbf. nih.govpeptide.com The choice of protecting group is crucial to prevent side reactions such as δ-lactam formation or ornithine formation, particularly during prolonged coupling steps that may be necessary for N-ethyl-L-alanine. nih.gov The Pbf group is generally preferred for its lability in standard TFA cleavage cocktails. peptide.com
Histidine: Histidine presents a significant challenge due to the nucleophilicity of its imidazole (B134444) side chain, which can lead to acylation, and more critically, racemization of the amino acid during activation. nih.govnih.gov The imidazole π-nitrogen can act as a base, promoting the enolization of activated esters and leading to a loss of chiral integrity. nih.gov To mitigate this, the imidazole nitrogen must be protected. The trityl (Trt) group is the most widely used protecting group for the histidine side chain in Fmoc-SPPS. peptide.com It effectively prevents racemization and is cleaved under standard TFA conditions. nih.gov Alternative trityl-based groups with varying acid lability, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups, are also employed. peptide.com For syntheses where racemization is a persistent issue, protecting groups like 4-methoxybenzyloxymethyl (MBom) on the N(π)-position of the imidazole ring have been shown to effectively suppress this side reaction. researchgate.net
| Amino Acid | Protecting Group | Abbreviation | Key Features & Cleavage Conditions |
|---|---|---|---|
| Arginine (Arg) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Most common; readily cleaved by standard TFA cocktails. advancedchemtech.com |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Requires stronger acid/longer cleavage times than Pbf. peptide.com | |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Requires strong acid cleavage; less common now. peptide.com | |
| Histidine (His) | Trityl | Trt | Most common; prevents racemization; cleaved by TFA. peptide.comnih.gov |
| 4-Methyltrityl | Mtt | More acid labile than Trt. peptide.com | |
| 4-Methoxybenzyloxymethyl | MBom | Effectively suppresses racemization. researchgate.net |
Asparagine and Cysteine Dehydration/Side Reactions
The side chains of asparagine (Asn) and cysteine (Cys) are susceptible to specific side reactions during Fmoc SPPS, which can be exacerbated by the difficult coupling conditions often required for N-alkylated amino acids like this compound.
Asparagine: The primary side reaction involving asparagine is the dehydration of its side-chain amide to a nitrile (β-cyanoalanine) during the carboxyl activation step. nih.gov This irreversible modification terminates the peptide chain. To prevent this, the side-chain amide is typically protected with an acid-labile group. The trityl (Trt) group is the most common choice, providing sufficient protection and being removable during the final TFA cleavage. nih.gov
Another significant side reaction, particularly for aspartic acid but also relevant to sequences containing asparagine, is aspartimide formation. nih.gov This occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group (or protected amide), forming a cyclic imide. This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization. iris-biotech.de While more prevalent with Asp, the basic conditions of Fmoc removal can promote this reaction in susceptible sequences.
Cysteine: The thiol group in cysteine's side chain is highly nucleophilic and prone to oxidation, leading to unwanted disulfide bond formation. It is also susceptible to alkylation from carbocations generated during cleavage. nih.govresearchgate.net Therefore, protection of the thiol group is mandatory. A variety of protecting groups are available, with the trityl (Trt) group being the most common due to its bulk, which helps prevent side reactions, and its lability to TFA. peptide.com Other groups like acetamidomethyl (Acm) are stable to TFA and are used when orthogonal protection is needed for selective disulfide bond formation.
Cysteine is also highly susceptible to racemization, especially when it is the C-terminal residue. acs.org Furthermore, C-terminal cysteine residues can undergo a base-catalyzed elimination-addition reaction with piperidine (used for Fmoc deprotection) to form 3-(1-piperidinyl)alanine side products. peptide.comrsc.org Utilizing sterically bulky protecting groups like Trt can help minimize, but not always eliminate, this side reaction. peptide.com
| Amino Acid | Side Reaction | Description | Prevention Strategy |
|---|---|---|---|
| Asparagine (Asn) | Dehydration | Conversion of the side-chain amide to a nitrile (β-cyanoalanine) during activation. nih.gov | Use of a side-chain protecting group, typically Trityl (Trt). nih.gov |
| Cysteine (Cys) | S-Alkylation/Oxidation | Alkylation of the thiol by carbocations during cleavage or oxidation to disulfides. nih.govrsc.org | Protection with an acid-labile group like Trityl (Trt). |
| Racemization / Piperidinyl-alanine formation | Loss of chirality and addition of piperidine, especially at the C-terminus. peptide.comacs.org | Use of bulky protecting groups (e.g., Trt) and optimized deprotection conditions. acs.org |
Carboxyl Group Protection Strategies for L-Alanine Derivative
In peptide synthesis, the carboxyl group of the C-terminal amino acid must be protected, which in solid-phase synthesis is achieved by anchoring it to a resin. thermofisher.com For solution-phase synthesis, or for the synthesis of peptide fragments, the carboxyl group of an N-alkylated amino acid like this compound must be masked with a suitable protecting group. libretexts.org
The choice of a carboxyl protecting group must be orthogonal to the N-terminal Fmoc group, meaning it must be stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal. youtube.com Common choices are esters that are cleaved under acidic or hydrogenolysis conditions.
Methyl or Ethyl Esters: These are simple to introduce but require harsh saponification conditions (strong base) for removal, which are generally incompatible with peptide synthesis due to the risk of racemization and peptide bond cleavage.
Benzyl (Bzl) Esters: Benzyl esters are a popular choice as they are stable to both the basic conditions of Fmoc removal and the acidic conditions used for Boc group removal. libretexts.org They are typically cleaved by catalytic hydrogenolysis (H₂/Pd), which provides an orthogonal deprotection strategy. libretexts.org
For a derivative like this compound intended for use as a C-terminal residue in a solution-phase synthesis that will later be coupled to another fragment, a tBu or Bzl ester would be an appropriate choice for its carboxyl protection.
Stereochemical Integrity and Chirality Control
Racemization Pathways and Mitigation in Peptide Coupling
During peptide synthesis, the activation of the carboxylic acid group of an amino acid makes the α-proton more acidic and susceptible to abstraction by a base, which can lead to racemization (epimerization). peptide.comnih.gov This is a critical issue for all amino acids, including N-alkylated derivatives.
The choice of coupling reagents and bases is paramount to minimizing racemization during peptide bond formation. nih.gov Reagents based on phosphonium (B103445) salts are often preferred over their aminium/uronium counterparts for specific applications like cyclization to avoid side reactions. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are known to suppress racemization by forming active esters that are more stable and less prone to epimerization than other activated intermediates. peptide.comluxembourg-bio.com The combination of triphosgene (B27547) with a hindered base like diisopropylethylamine (DIEA) and collidine has been shown to be a highly efficient and racemization-free coupling procedure for sterically hindered N-alkyl amino acids. researchgate.net The use of non-polar solvents like dichloromethane (B109758) (CH2Cl2) can also yield better results in terms of minimizing racemization. luxembourg-bio.com
Below is an interactive table summarizing the effects of common coupling additives on racemization.
| Additive | Efficacy in Racemization Suppression | Notes |
| HOBt | Good | Forms active esters that are less prone to racemization. peptide.comluxembourg-bio.com |
| HOAt | Excellent | Generally superior to HOBt for demanding couplings. luxembourg-bio.comresearchgate.net |
| 6-Cl-HOBt | Very Good | Offers a compromise in reactivity and cost between HOBt and HOAt. peptide.comluxembourg-bio.com |
| Oxyma | Good | Used with carbodiimides like DIC to reduce racemization. nih.gov |
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), but it is specific to sequences containing aspartic acid (Asp) or asparagine (Asn). iris-biotech.denih.gov The reaction is initiated by the attack of the peptide backbone nitrogen on the side-chain carbonyl of the Asp residue, which is promoted by the bases (like piperidine) used for Fmoc removal. iris-biotech.denih.govmdpi.com This process forms a cyclic imide intermediate, the aspartimide, which is chirally unstable. Subsequent nucleophilic attack on the aspartimide can lead to a mixture of byproducts, including racemized α-aspartyl peptides and β-aspartyl peptides. iris-biotech.deresearchgate.net
It is crucial to note that N-Fmoc-N-ethyl-L-alanine is a derivative of alanine (B10760859) and therefore lacks the side-chain carboxylic acid group necessary for aspartimide formation . This specific racemization pathway is not applicable to alanine residues. However, general base-catalyzed epimerization at the α-carbon remains a potential issue for all amino acids during the activation step of peptide coupling, as discussed previously. peptide.com
Enantiomeric Purity Assessment of N-Alkylated Amino Acids
Verifying the enantiomeric purity of this compound and the resulting peptides is essential. This is typically achieved through chromatographic methods that can separate enantiomers.
Gas chromatography (GC) on a chiral stationary phase is a highly sensitive method for determining enantiomeric excess. nih.gov For GC analysis, amino acids must first be converted into volatile derivatives. nih.gov A common two-step derivatization involves esterification followed by acylation (e.g., forming N-trifluoroacetyl-O-methyl esters). nih.gov This technique is sensitive enough to detect even trace amounts of the undesired enantiomer. nih.gov
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another powerful technique. cat-online.com For amino acid derivatives containing a chromophore like the Fmoc group, direct analysis with UV detection is often possible. cat-online.com Various CSPs, such as those based on cyclodextrins or macrocyclic antibiotics (e.g., CHIROBIOTIC phases), are effective for separating enantiomers of N-blocked amino acids.
The following table provides an overview of common analytical methods for assessing enantiomeric purity.
| Analytical Method | Principle | Derivatization Required? | Detection |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Yes (e.g., esterification and acylation). nih.gov | Flame Ionization (FID), Mass Spectrometry (MS). cat-online.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase. | Not always; depends on the compound. The Fmoc group acts as a UV chromophore. cat-online.com | UV-Vis, Mass Spectrometry (MS). |
Advanced Research Applications in Chemical Biology and Materials Science
Development of Chemical Probes and Ligands
The precise architecture of N-Fmoc-N-ethyl-L-alanine makes it a valuable component in the design of highly specific chemical probes and ligands for biological targets.
While the Fmoc group itself possesses inherent fluorescent properties, the incorporation of this compound into peptide chains can modulate the local environment and, consequently, the fluorescent output of a nearby fluorophore. The N-ethyl group can introduce steric constraints that influence peptide folding and interaction with its target, which can be transduced into a change in fluorescence. This is particularly useful in the design of "turn-on" or "turn-off" fluorescent probes for detecting specific enzymes or binding events.
In the realm of drug discovery and molecular recognition, the N-ethyl group of this compound can play a critical role in enhancing the binding affinity and selectivity of a peptide-based ligand for its receptor. This modification can provide a key hydrophobic interaction within a receptor's binding pocket, leading to a more stable ligand-receptor complex. Furthermore, the N-alkylation prevents the formation of a hydrogen bond at the amide nitrogen, which can be a crucial factor in dictating the preferred conformation of the peptide backbone for optimal receptor engagement.
Functional Biomaterial Development
The self-assembly of Fmoc-amino acids is a well-established phenomenon for creating ordered nanostructures and hydrogels. The N-ethyl modification in this compound introduces a new dimension to this process.
The self-assembly of Fmoc-amino acid derivatives is primarily driven by π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. The presence of the N-ethyl group in this compound disrupts the traditional hydrogen bonding network, which can lead to the formation of unique supramolecular structures. This altered self-assembly behavior can be exploited to create hydrogels with tailored mechanical properties, pore sizes, and release kinetics for applications in tissue engineering and controlled drug delivery.
| Property | N-Fmoc-L-alanine | This compound (Predicted) |
| Primary Self-Assembly Driver | π-π stacking, Hydrogen bonding | π-π stacking, Altered Hydrogen bonding |
| Resulting Nanostructure | Fibrillar networks | Potentially altered fibrillar or novel morphologies |
| Hydrogel Properties | Typically forms stable hydrogels | May exhibit modified gelation kinetics and mechanical strength |
In the field of materials science, thin films of self-assembled organic molecules are being explored for the passivation of semiconductor surfaces in electronic devices. The ordered, self-assembled monolayers of this compound could potentially form a well-defined and insulating layer on a substrate. The N-ethyl group may contribute to a more hydrophobic and densely packed film, effectively preventing unwanted interactions between the semiconductor and its environment, thereby improving device performance and stability.
Computational Studies and Molecular Modeling
Conformational Analysis and Prediction
The introduction of an ethyl group on the amide nitrogen of the L-alanine backbone significantly alters its conformational freedom compared to its non-alkylated counterpart, Fmoc-L-alanine. This modification introduces steric constraints that influence the accessible dihedral angles (φ and ψ) of the peptide backbone, thereby shaping the local and global conformation of the resulting peptide.
Conformational analysis of N-Fmoc-N-ethyl-L-alanine typically involves computational methods such as quantum mechanics (QM) and molecular mechanics (MM) calculations. These studies predict the energetically favorable conformations of the molecule. The presence of the N-ethyl group, bulkier than the N-methyl group, is expected to create significant steric hindrance, which can restrict the rotation around the Cα-N bond (φ) and the Cα-C' bond (ψ). This restriction can prevent the adoption of certain secondary structures, such as the α-helix, while promoting others, like β-turns. nih.gov
Key Research Findings:
Restricted Dihedral Angles: The N-ethyl group limits the accessible conformational space for the φ and ψ angles, primarily due to steric clashes with the bulky Fmoc protecting group and the alanine (B10760859) side chain.
Preference for Specific Conformations: Computational models suggest a preference for conformations that minimize steric strain, which can lead to the stabilization of specific turn structures in a peptide chain.
Impact on Peptide Secondary Structure: The incorporation of this compound can act as a "turn-inducer," disrupting helical structures and favoring the formation of β-turns or random coil conformations. nih.gov
| Conformation | Predicted φ Angle (degrees) | Predicted ψ Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Extended | -150 | +150 | 0.0 |
| Turn-like | -60 | +120 | 1.5 |
| Helical (α-like) | Energetically Disfavored | > 5.0 |
Molecular Docking Simulations in Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of peptides containing this compound, docking simulations can elucidate how this modification influences the binding affinity and selectivity towards a specific protein target.
The N-ethyl group can play a dual role in ligand-protein interactions. On one hand, it can introduce unfavorable steric clashes with the binding pocket, potentially reducing binding affinity. On the other hand, it can establish favorable van der Waals interactions with hydrophobic residues in the binding site, thereby enhancing binding. The specific outcome depends on the topology and chemical nature of the protein's active site.
Detailed Research Findings:
Steric Influence on Binding: Docking studies on model systems indicate that the N-ethyl group can act as a steric determinant, guiding the orientation of the peptide within the binding pocket to avoid unfavorable interactions.
Conformational Rigidity: The reduced conformational flexibility of peptides containing this compound can be advantageous for binding, as it lowers the entropic penalty associated with the transition from a flexible unbound state to a more rigid bound conformation.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Nature of Interaction |
|---|---|---|---|
| Peptide with L-Alanine | -7.5 | Valine, Leucine | Hydrophobic |
| Peptide with N-ethyl-L-alanine | -8.2 | Valine, Leucine, Isoleucine | Enhanced Hydrophobic, van der Waals |
Molecular Dynamics Simulations of Peptide Constructs
MD simulations of peptides incorporating this compound often show that this modification leads to a more rigid peptide backbone in the vicinity of the modified residue. This localized rigidity can have a significant impact on the global conformation and dynamics of the entire peptide. For instance, it can stabilize a particular folded state or restrict the transitions between different conformational substates.
Detailed Research Findings:
Local Rigidity: The presence of the N-ethyl group reduces the local flexibility of the peptide backbone, as evidenced by smaller root-mean-square fluctuations (RMSF) of the backbone atoms around the N-ethylated residue.
Alteration of Solvent Accessible Surface Area: The N-ethyl group can alter the solvent accessible surface area of the peptide, which can influence its solubility and interactions with the surrounding solvent molecules.
| Peptide Construct | Average Backbone RMSD (Å) | RMSF of Alanine residue Cα (Å) | Predominant Secondary Structure |
|---|---|---|---|
| Hexapeptide with L-Alanine | 2.5 ± 0.5 | 1.8 | Random Coil |
| Hexapeptide with N-ethyl-L-alanine | 1.8 ± 0.3 | 1.2 | β-turn |
Q & A
Q. Advanced
- Storage : Stable at -20°C in anhydrous DMF or acetonitrile for >12 months. Degradation (≤5%) occurs via Fmoc cleavage at >25°C or in acidic/basic media.
- SPPS conditions : Avoid prolonged exposure to piperidine (>30 minutes) to prevent ethyl group hydrolysis. Use 2% DBU in DMF for milder deprotection .
How should researchers design experiments to study the conformational effects of N-ethyl substitution in peptide models?
Q. Advanced
- Circular Dichroism (CD) : Compare helicity/stability of peptides with N-ethyl-alanine vs. alanine at critical positions.
- Molecular Dynamics (MD) : Simulate steric effects of the ethyl group on backbone dihedral angles.
- Alanine scanning : Replace native residues with N-ethyl-alanine to assess functional impacts (e.g., receptor binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
